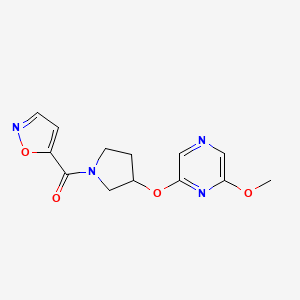

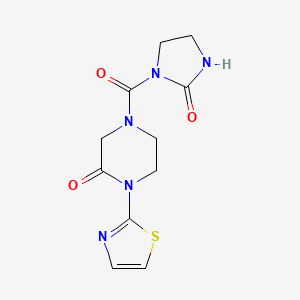

![molecular formula C22H23ClN4O4S B2897012 (E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217234-52-0](/img/structure/B2897012.png)

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-yl compounds are often used in the development of fluorescent probes . For example, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl compounds often involves palladium-catalyzed Heck coupling reactions . For instance, a polymer containing a benzothiazole moiety, PBTPV-OSi, was synthesized via this method .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl compounds is often designed strategically for specific purposes. For example, arylbenzothiazolylether diazonium salts were designed as dual-function reagents in a study .Chemical Reactions Analysis

Benzo[d]thiazol-2-yl compounds can participate in various chemical reactions. For instance, a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds was reported .Physical And Chemical Properties Analysis

Benzo[d]thiazol-2-yl compounds often exhibit unique photometric properties. For example, PBTPV-OSi, a conjugated polymer containing a benzothiazole moiety, exhibits good solubility in organic solvents .Scientific Research Applications

Synthesis and Properties

- Acrylamide derivatives, including compounds structurally related to the chemical , have been synthesized and studied for their biomimetic properties. For instance, water-soluble biomimetic copolyacrylamides were synthesized through radical copolymerizations of cyclic monomers, followed by chemical modifications. These compounds exhibited enhanced hydrolysis rates in esterolytic tests, suggesting potential applications in biologically relevant reactions (Roizard, Brembilla, & Lochon, 1989).

Biological Activity

- Related benzimidazole derivatives, including those with morpholine skeletons, have been synthesized and evaluated for their glucosidase inhibitory potential and antioxidant activities. These compounds demonstrated significant inhibitory effects compared to standard treatments and also exhibited high scavenging activity in various in vitro antioxidant assays (Özil, Parlak, & Baltaş, 2018).

Potential in Cancer Treatment

- Quinazoline derivatives, structurally similar to the chemical , have shown cytotoxic effects on human cancer cell lines. A study found that a new synthetically prepared quinazoline derivative was particularly effective in cytotoxic screening, indicating the potential for these types of compounds in developing anticancer drugs (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Antimicrobial and Anticancer Evaluation

- Thiazolidinone derivatives, which bear structural similarities to the chemical, have been synthesized and evaluated for antimicrobial and anticancer potentials. Certain derivatives were found to exhibit significant antimicrobial activity, and QSAR studies highlighted the importance of topological and electronic parameters in describing their antimicrobial activity (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Mechanism of Action

properties

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S.ClH/c27-21(10-7-17-5-8-18(9-6-17)26(28)29)25(12-11-24-13-15-30-16-14-24)22-23-19-3-1-2-4-20(19)31-22;/h1-10H,11-16H2;1H/b10-7+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXPMGYSLWWOPB-HCUGZAAXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![(E)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B2896936.png)

![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/no-structure.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2896940.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2896942.png)

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B2896950.png)